5-(oxiran-2-yl)pentan-1-ol
Overview
Description
Scientific Research Applications
Ring Opening Reactions
Oxirane derivatives like 5-(oxiran-2-yl)pentan-1-ol can undergo acid-catalyzed nucleophilic ring opening . This reaction can generate vicinal halocyanohydrins, which can be further transformed into α-halo ketones by elimination of HCN .
Ring Expansion
The oxirane ring in 5-(oxiran-2-yl)pentan-1-ol can also undergo ring expansion reactions . This can lead to the formation of larger cyclic compounds, which have applications in various fields of chemistry.
Meinwald Rearrangement
5-(oxiran-2-yl)pentan-1-ol can undergo Meinwald rearrangement , a specific type of rearrangement reaction. This can lead to the formation of different structural isomers, expanding its utility in synthetic chemistry.
Cycloaddition Reactions
The oxirane ring in 5-(oxiran-2-yl)pentan-1-ol can participate in cycloaddition reactions . These reactions are useful in the synthesis of complex cyclic structures, which have applications in pharmaceuticals and material science.
Enzyme Hydrolysis
5-(oxiran-2-yl)pentan-1-ol can undergo enzyme hydrolysis . This can lead to the formation of simpler compounds, which can be further used in various chemical reactions.
Synthesis of Bifunctional Compounds
5-(oxiran-2-yl)pentan-1-ol, being a bifunctional compound itself, can be used in the synthesis of other bifunctional compounds . These compounds have wide applications in organic synthesis, pharmaceuticals, and material science.
properties
IUPAC Name |
5-(oxiran-2-yl)pentan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-3-1-2-4-7-6-9-7/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEZLESROUHFJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Epoxy-1-heptanol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.